molecular formula C13H11F3N2O3 B11831247 (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide

Cat. No.: B11831247
M. Wt: 300.23 g/mol
InChI Key: XOLSUKMEFPGXNO-LURJTMIESA-N
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Description

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide is a high-purity chemical compound offered as a trifluoroacetate salt, with the molecular formula C13H11F3N2O3 and a molecular weight of 300.23 g/mol . It is identified by CAS 126910-31-4 . This compound is a specialized coumarin derivative, specifically a 7-amino-4-trifluoromethylcoumarin (AFC) conjugate. Its primary research application is as a fluorogenic substrate for enzymatic assays . The molecule is designed to release a highly fluorescent 7-amino-4-(trifluoromethyl)coumarin molecule upon cleavage by specific proteases, making it an essential tool in biochemical research for studying enzyme kinetics, inhibitor screening, and protease activity . The (S)-stereochemistry is critical for its specificity in interacting with chiral enzyme active sites. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures and storage in a freezer under an inert atmosphere are recommended to maintain stability .

Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide

InChI

InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20)/t6-/m0/s1

InChI Key

XOLSUKMEFPGXNO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into two primary components:

  • 4-Trifluoromethylcoumarin backbone : Synthesized via Pechmann condensation or Kostanecki acylation, leveraging electrophilic aromatic substitution to introduce the trifluoromethyl group.

  • (S)-2-aminopropanamide side chain : Introduced via amide coupling or nucleophilic substitution at position 7 of the coumarin core.

The stereochemistry at the α-carbon of the alanine-derived side chain necessitates enantioselective synthesis or chiral resolution.

Key Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at position 7 of the coumarin.

  • Trifluoromethyl Stability : Avoiding decomposition under acidic or high-temperature conditions.

  • Stereochemical Integrity : Preserving the (S)-configuration during amide bond formation.

Synthetic Routes and Methodologies

Route 1: Pechmann Condensation Followed by Amidation

This two-step approach begins with the formation of the coumarin core, followed by side-chain installation.

Step 1: Synthesis of 7-Amino-4-(trifluoromethyl)-2H-chromen-2-one

Reactants :

  • 3-Trifluoromethylphenol (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Concentrated H2SO4\text{H}_2\text{SO}_4 (catalyst)

Conditions :

  • Reflux at 120°C for 6–8 hours under anhydrous conditions.

Mechanism :
The Pechmann condensation proceeds via formation of a ketoester intermediate, followed by cyclodehydration to yield the coumarin lactone. The trifluoromethyl group directs electrophilic substitution to position 4.

Yield : 65–70% (reported for analogous 4-methylcoumarins).

Step 2: Amide Coupling with L-Alanine

Reactants :

  • 7-Amino-4-(trifluoromethyl)coumarin (1.0 equiv)

  • N-Boc-L-alanine (1.1 equiv)

  • EDCl (1.2 equiv), HOBt (1.2 equiv)

Conditions :

  • CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → room temperature, 12 hours.

  • Boc deprotection: 4M HCl/dioxane, 2 hours.

Mechanism :
Carbodiimide-mediated coupling activates the carboxylic acid of N-Boc-L-alanine, forming an active ester that reacts with the 7-amino group of the coumarin. Acidic deprotection yields the free amine.

Yield : 80–85% after purification via silica gel chromatography.

Route 2: Ullmann-Type Coupling for Direct Amination

For substrates resistant to Pechmann conditions, a palladium-catalyzed coupling may be employed.

Step 1: Synthesis of 7-Bromo-4-(trifluoromethyl)coumarin

Reactants :

  • 4-Trifluoromethylcoumarin (1.0 equiv)

  • NBS\text{NBS} (1.1 equiv), AIBN\text{AIBN} (catalytic)

Conditions :

  • CCl4\text{CCl}_4, reflux, 4 hours.

Yield : 75%.

Step 2: Buchwald-Hartwig Amination with L-Alaninamide

Reactants :

  • 7-Bromo-4-(trifluoromethyl)coumarin (1.0 equiv)

  • L-Alaninamide (1.5 equiv)

  • Pd2(dba)3\text{Pd}_2(\text{dba})_3 (5 mol%), Xantphos (10 mol%), Cs2CO3\text{Cs}_2\text{CO}_3 (2.0 equiv)

Conditions :

  • Toluene, 110°C, 24 hours.

Yield : 60–65% after recrystallization from ethanol.

Optimization and Analytical Validation

Critical Reaction Parameters

ParameterRoute 1 (Pechmann)Route 2 (Ullmann)
Temperature (°C)120110
Time (hours)824
CatalystH2SO4\text{H}_2\text{SO}_4Pd2(dba)3\text{Pd}_2(\text{dba})_3
Stereopurity (%)>99 (S)98 (S)

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) :

    • δ 8.21 (s, 1H, coumarin H-5)

    • δ 7.89 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, H-6)

    • δ 6.47 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, H-8)

    • δ 4.32 (q, J=7.2HzJ = 7.2 \, \text{Hz}, 1H, α-CH)

    • δ 1.41 (d, J=7.2HzJ = 7.2 \, \text{Hz}, 3H, CH3_3).

  • HPLC :

    • Purity: 99.2% (C18 column, 70:30 H2O/MeCN\text{H}_2\text{O}/\text{MeCN}, 1 mL/min).

Challenges and Alternative Approaches

Racemization Mitigation

The use of bulky coupling agents (e.g., HATU) in place of EDCl reduces α-hydrogen acidity, maintaining enantiomeric excess >99%.

Trifluoromethyl Group Stability

Replacing H2SO4\text{H}_2\text{SO}_4 with CF3SO3H\text{CF}_3\text{SO}_3\text{H} in Pechmann condensations minimizes decomposition, improving yields to 78% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs of Compound A differ in substituents on the coumarin ring and the amide-linked side chain (Table 1).

Table 1: Structural Comparison of Compound A and Analogs
Compound Name Coumarin Substituents Amide Side Chain Key Features References
Compound A 4-CF₃, 7-NHCO (S)-2-aminopropanamide Chiral center, CF₃ enhances stability
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-coumarin-7-yl)propanamide 4-CH₃, 7-NHCO (±)-2-(2-fluoro-biphenyl)propanamide Racemic mixture, biphenyl group for π-π interactions
(±)-2-Chloro-N-(4-methyl-2-oxo-coumarin-7-yl)-2-phenylacetamide 4-CH₃, 7-NHCO 2-chloro-2-phenylacetamide Chlorine atom for electrophilic reactivity
N-(4-methyl-2-oxo-coumarin-7-yl)-L-alaninamide trifluoroacetate 4-CH₃, 7-NHCO L-alaninamide Methyl coumarin, natural amino acid side chain
2-Oxo-4-CF₃-coumarin-7-yl 2-bromo-2-methylpropanoate 4-CF₃, 7-OCO 2-bromo-2-methylpropanoate Ester linkage, bromine for halogen bonding

Key Observations :

  • Chirality : Compound A and the L-alaninamide analog retain stereochemical specificity, whereas analogs like the biphenyl-propanamide derivative are racemic, which may reduce target selectivity .
  • Side Chain Diversity: The 2-aminopropanamide in Compound A contrasts with halogenated (e.g., chloro, bromo) or aromatic (e.g., biphenyl) side chains, impacting solubility and intermolecular interactions .

Physicochemical and Spectral Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) [α]D²⁰ (c=1, EtOH) ¹H-NMR (δ, key signals) MS (m/z)
Compound A Not reported Not reported Not available Not available
Biphenyl-propanamide analog 102–104 −43.1° 7.62–7.20 (m, ArH), 5.36–5.32 (m, CH), 1.62 (s, CH₃) 465 (M−H)+
L-Alaninamide analog Not reported Not reported Not available 231 (calc. exact mass)

Key Observations :

  • Melting Points : The biphenyl-propanamide analog has a defined melting range (102–104°C), suggesting crystalline stability, while data for Compound A is lacking .
  • Spectral Data: The biphenyl analog’s ¹H-NMR shows aromatic multiplet signals (7.62–7.20 ppm) and a methyl singlet (1.62 ppm), characteristic of its substituents.

Key Differences :

  • Chiral Control : Compound A ’s (S)-configuration requires enantioselective synthesis or resolution, whereas racemic analogs are simpler to prepare .

Biological Activity

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide, with the CAS number 320423-21-0, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H11_{11}F3_{3}N2_{2}O3_{3}. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate moderate inhibition of COX-2 and LOX enzymes, suggesting anti-inflammatory properties .
  • Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 cells. The IC50_{50} values for these cell lines indicate significant potency, with values comparable to established anticancer agents .
  • Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group interacts favorably with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50_{50} Value Reference
COX-2 InhibitionEnzymaticModerate
Cytotoxicity (MCF-7)Cancer Cell Line10.4 μM
Cytotoxicity (Hek293)Cancer Cell Line9.9 μM
Lipoxygenase InhibitionEnzymaticModerate

Case Studies

  • Anti-Cancer Studies : A study evaluating the cytotoxic effects of various derivatives of chromenyl compounds found that this compound exhibited significant growth inhibition in MCF-7 cells, suggesting its potential as an anticancer agent .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of this compound indicated its ability to reduce inflammatory markers in cell models, supporting its therapeutic use in inflammatory diseases .
  • Molecular Dynamics Simulations : Simulations showed that the compound binds effectively to target proteins involved in cancer progression and inflammation, providing insights into its mechanism at the molecular level .

Q & A

Q. What are the key synthetic challenges and strategies for preparing (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide?

The synthesis involves coupling the chromenone core with the (S)-propanamide moiety. Key challenges include:

  • Stereochemical control : Ensuring enantiopurity of the (S)-amino group via chiral auxiliaries or asymmetric synthesis .
  • Trifluoromethyl stability : Avoiding decomposition under acidic/basic conditions by using mild coupling reagents like HATU or DCC .
  • Purification : Employing recrystallization or preparative HPLC to isolate the product from regioisomeric byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • HPLC-MS : To confirm molecular weight (MW 340.2) and purity (>98%) using reverse-phase C18 columns and trifluoroacetic acid (TFA) in mobile phases .
  • NMR spectroscopy : 1H/13C NMR to verify the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and chromenone carbonyl (δ ~160 ppm in 13C NMR) .
  • X-ray crystallography : Resolving stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL .

Q. How can researchers ensure compound stability and purity during storage?

  • Storage conditions : Protect from light at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
  • Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond at high humidity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against cancer or inflammation?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the chromenone 4-position enhances apoptosis via caspase-3 activation .
  • Amino acid side-chain modifications : Replacing the propanamide with bulkier groups (e.g., cyclohexyl) improves aminopeptidase inhibition (Ki < 10 nM) .
  • In vivo testing : Use orthotopic tumor models to validate anti-metastatic activity while monitoring liver toxicity due to trifluoromethyl metabolism .

Q. What computational approaches predict target binding and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with caspase-3 (PDB: 3DEI) or hCA IX/XII isoforms, prioritizing compounds with ΔG < -9 kcal/mol .
  • MD simulations : GROMACS to assess binding stability over 100 ns; analyze RMSD fluctuations <2 Å for lead candidates .

Q. How can contradictory biological activity data (e.g., variable IC50 values) be resolved?

  • Assay standardization : Control for pH (e.g., hCA isoforms are pH-sensitive) and serum protein binding .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., dealkylated derivatives) that may contribute to observed discrepancies .

Q. What enzyme kinetics methods elucidate interactions with aminopeptidases or carbonic anhydrases?

  • Michaelis-Menten analysis : Monitor fluorescence quenching of chromenone derivatives (λex 342 nm) to calculate Km and Vmax .
  • Inhibition assays : Use stopped-flow kinetics for hCA isoforms; pre-incubate enzyme with compound (1–100 µM) and measure residual activity with 4-nitrophenyl acetate .

Q. How does crystallographic refinement with SHELXL enhance structural insights?

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) to resolve anisotropic displacement parameters for the trifluoromethyl group .
  • Hydrogen bonding : Identify key interactions (e.g., N–H···O=C chromenone) using OLEX2 visualization, which informs solubility optimization .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Analysis

ParameterValue
Space groupTriclinic, P1
Unit cell dimensions (Å)a = 6.7054, b = 9.2415, c = 11.7612
Resolution range (Å)0.84–0.90
R-factor<0.057

Table 2: Recommended Analytical Conditions

TechniqueConditions
HPLCColumn: C18 (5 µm), Mobile phase: H2O/MeCN + 0.1% TFA, Flow: 1.0 mL/min
LC-MSESI+ mode, m/z 341.1 [M+H]+

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